N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3-methoxyphenoxy)acetamide
Description
2-(3-METHOXYPHENOXY)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole and thiadiazole ring, makes it a promising candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C13H14N4O3S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C13H14N4O3S/c1-19-9-3-2-4-10(7-9)20-8-11(18)14-12-15-16-13-17(12)5-6-21-13/h2-4,7H,5-6,8H2,1H3,(H,14,15,18) |
InChI Key |
LIKMQSMXFIUZCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=NN=C3N2CCS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENOXY)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE typically involves the reaction of 3-methoxyphenol with an appropriate triazolothiadiazole precursor. One common method includes the use of pyrazole-3-thiol in methanol, followed by the addition of potassium hydroxide and carbon disulfide at low temperatures . The reaction mixture is then stirred at room temperature and further processed to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries, including pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPHENOXY)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(3-METHOXYPHENOXY)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections caused by urease-positive microorganisms.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENOXY)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in various pathogenic microorganisms . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby reducing the pathogenicity of the microorganisms.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Triazole derivatives: Known for their antimicrobial and antifungal properties.
Thiadiazole derivatives: Used in various therapeutic applications, including enzyme inhibition and antimicrobial activity.
Uniqueness
What sets 2-(3-METHOXYPHENOXY)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE apart is its specific combination of a methoxyphenoxy group with the triazolothiadiazole core. This unique structure enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
